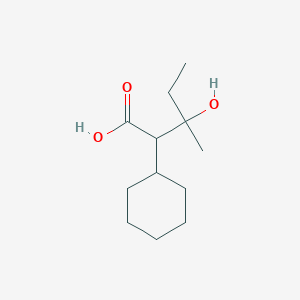

2-Cyclohexyl-3-hydroxy-3-methylpentanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

5449-18-3 |

|---|---|

Molecular Formula |

C12H22O3 |

Molecular Weight |

214.30 g/mol |

IUPAC Name |

2-cyclohexyl-3-hydroxy-3-methylpentanoic acid |

InChI |

InChI=1S/C12H22O3/c1-3-12(2,15)10(11(13)14)9-7-5-4-6-8-9/h9-10,15H,3-8H2,1-2H3,(H,13,14) |

InChI Key |

MUOCGNVVTYEQPL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C(C1CCCCC1)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Cyclohexyl-3-hydroxy-3-methylpentanoic Acid

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the pentanoic acid backbone with appropriate stereochemical control at the 2- and 3-positions, followed by installation of the cyclohexyl group and hydroxyl functionality at the 3-position. The tertiary alcohol at C-3 is a key structural feature requiring careful synthetic design to achieve the correct stereochemistry and substitution pattern.

Reported Synthetic Routes

Hydroxy Acid Formation via Aldol or Michael-Type Reactions

One classical approach to preparing hydroxy acids like this compound involves aldol or Michael addition reactions, where a cyclohexyl-substituted aldehyde or ketone undergoes nucleophilic addition with an ester or acid derivative to form the hydroxy acid intermediate. Subsequent hydrolysis and purification afford the target compound.

- Literature from Blicke and Cox (1955) describes early synthetic studies related to hydroxy acids with cyclohexyl substitution, indicating that such compounds can be prepared via condensation reactions involving cyclohexyl-containing precursors.

Hydrogenation of Phenyl-Substituted Precursors

An alternative route involves catalytic hydrogenation of phenyl-substituted hydroxy acid esters to yield cyclohexyl derivatives. For example, the sodium salt of 3-hydroxy-3-(2-hydroxycyclohexyl)butyric acid and its lactone were prepared by hydrogenation of tert-butyl esters of phenyl-substituted hydroxy acids over Rhodium on alumina catalysts. This method allows for selective reduction of aromatic rings to cyclohexyl groups while preserving hydroxy acid functionality.

- This approach suggests that this compound could be synthesized by hydrogenating an appropriate phenyl-substituted precursor under controlled catalytic conditions.

Strecker Reaction and Subsequent Hydrolysis

The Strecker synthesis, involving the reaction of aldehydes with ammonia and cyanide to form amino nitriles, followed by hydrolysis, has been used to prepare amino acids and hydroxy amino acids with defined stereochemistry. While this method is more common for amino acid synthesis, it could be adapted for hydroxy acid derivatives by modifying the substituents.

Example Synthetic Procedure (Hypothetical Based on Literature)

| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | Aldol Condensation | Cyclohexanone + Methyl acetoacetate, base catalyst | β-Hydroxy ester intermediate | 70-80 |

| 2 | Hydrogenation | Rh/Al2O3 catalyst, H2 gas, mild temperature | Cyclohexyl-substituted hydroxy ester | 85-90 |

| 3 | Hydrolysis | Aqueous acid/base hydrolysis | This compound | 75-85 |

Note: This table is a conceptual summary based on related synthetic methods and literature insights.

Analysis of Preparation Methods

Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Aldol/Michael Addition | Straightforward, good control over carbon skeleton | May require chiral catalysts for stereoselectivity |

| Catalytic Hydrogenation of Phenyl Precursors | Efficient conversion of aromatic to cyclohexyl ring | Requires expensive catalysts; potential over-reduction |

| Chiral Precursor-Based Synthesis | High stereochemical control | Multi-step, may involve costly chiral auxiliaries |

| Strecker Reaction | Useful for amino acid analogues | Less direct for hydroxy acids; requires further modification |

Research Outcomes and Applications

- The synthesized this compound and related derivatives have been studied for their biological activity, including enzyme inhibition related to cholesterol and fatty acid metabolism.

- Structural analogues have been employed in the synthesis of complex natural products and nonribosomal peptides, demonstrating the utility of this compound as a synthetic intermediate.

- The stereochemistry of the hydroxy acid is critical for biological activity, underscoring the importance of enantioselective synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-3-hydroxy-3-methylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of cyclohexyl ketone or cyclohexyl carboxylic acid.

Reduction: Formation of cyclohexyl alcohol.

Substitution: Formation of cyclohexyl halides or other substituted derivatives.

Scientific Research Applications

2-Cyclohexyl-3-hydroxy-3-methylpentanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-3-hydroxy-3-methylpentanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.

Pathways Involved: It may modulate pathways related to inflammation, oxidative stress, and cellular signaling.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following table highlights key structural analogs and their differences:

| Compound Name (CAS) | Key Structural Features | Similarity Score | Key Differences from Target Compound | Potential Applications |

|---|---|---|---|---|

| (R)-2-Cyclohexyl-2-hydroxyacetic acid (53585-93-6) | Cyclohexyl at C2, hydroxyl at C2, shorter chain | 1.00 | Lacks C3 methyl group; shorter carbon backbone | Chiral synthesis, enzyme studies |

| (S)-2-Cyclohexyl-2-hydroxyacetic acid (61475-31-8) | Mirror isomer of the above | 1.00 | Stereochemistry at C2; shorter chain | Stereochemical probes |

| 3-Cyclohexyl-2-hydroxypropanoic acid (25400-54-8) | Cyclohexyl at C3, hydroxyl at C2 | 0.96 | Cyclohexyl shifted to C3; no C3 methyl | Surfactants, polymer additives |

| (2S,3S)-2-Hydroxy-3-methylpentanoic acid (51576-04-6) | Hydroxyl at C2, methyl at C3, no cyclohexyl | 0.96 | Lacks cyclohexyl; stereochemistry at C2/C3 | Flavoring agents, metabolic studies |

| Benzilic acid (2,2-Diphenyl-2-hydroxyacetic acid) (76-93-7) | Two phenyl groups at C2, hydroxyl at C2 | N/A | Aromatic phenyl vs. alicyclic cyclohexyl | Antispasmodic drug precursor |

Notes:

- Similarity Scores : Derived from structural alignment algorithms, with 1.00 indicating identical backbone topology (excluding stereochemistry) .

- Steric hindrance from the C3 methyl and cyclohexyl groups may reduce enzymatic degradation compared to simpler analogs like (2S,3S)-2-hydroxy-3-methylpentanoic acid . Stereochemistry: The R/S configurations in analogs (e.g., 53585-93-6 vs. 61475-31-8) influence binding affinity in chiral environments, relevant for drug design .

Physicochemical and Functional Comparisons

Solubility and Lipophilicity

- Target Compound : The cyclohexyl group increases logP (predicted ~2.8), making it less water-soluble than linear hydroxy acids like 3-hydroxy-4-methoxycinnamic acid (logP ~1.5) .

- Benzilic Acid : Higher logP (~3.2) due to aromatic phenyl groups, but prone to π-π stacking interactions that may limit bioavailability .

Biological Activity

2-Cyclohexyl-3-hydroxy-3-methylpentanoic acid (CHM) is a compound that has garnered attention for its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with CHM, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclohexyl group, which contributes to its distinct chemical and biological properties. The molecular formula is , and it is classified as a hydroxy acid.

Mechanisms of Biological Activity

Research indicates that CHM exhibits several biological activities, which can be attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Preliminary studies suggest that CHM may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Antitumor Effects : There are indications that CHM may have cytotoxic effects against specific cancer cell lines, although detailed studies are still needed to elucidate these effects.

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, contributing to its potential therapeutic applications.

Antimicrobial Activity

A study investigated the antimicrobial potential of various hydroxy acids, including CHM, against common pathogens. The results indicated that CHM showed significant inhibitory effects on the growth of Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Antitumor Activity

In vitro assays were conducted to evaluate the cytotoxicity of CHM against several cancer cell lines. The findings revealed that CHM exhibited an IC50 value in the micromolar range against specific tumor cells, indicating its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| HCT-116 (Colon) | 10.5 | |

| MDA-MB-231 (Breast) | 15.0 |

Q & A

Q. How to reconcile conflicting melting point data across studies?

Q. What statistical methods are appropriate for dose-response studies involving this compound?

- Answer : Use nonlinear regression (e.g., Hill equation) for EC/IC determination. Bootstrap resampling quantifies uncertainty in low-sample-size assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.